molecular formula C20H24N2O4S B4242956 Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone

Cat. No.: B4242956
M. Wt: 388.5 g/mol
InChI Key: XNZAKADOCQBUIE-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a morpholine ring, a piperidine ring, and a naphthylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Morpholine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects .

Safety and Hazards

Morpholine is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

The future directions would depend on the specific application of the compound. Morpholine and its derivatives continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals , suggesting potential future applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylsulfonyl chloride with piperidine to form 1-(2-naphthylsulfonyl)piperidine. This intermediate is then reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced morpholine or piperidine derivatives.

    Substitution: Formation of various substituted morpholine or piperidine compounds.

Scientific Research Applications

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(2-naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine
  • 1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}azepane

Uniqueness

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(21-11-13-26-14-12-21)17-7-9-22(10-8-17)27(24,25)19-6-5-16-3-1-2-4-18(16)15-19/h1-6,15,17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZAKADOCQBUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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